molecular formula C6H13NO B1331025 (2R,4R)-2-methylpiperidin-4-ol CAS No. 89451-59-2

(2R,4R)-2-methylpiperidin-4-ol

Cat. No.: B1331025
CAS No.: 89451-59-2
M. Wt: 115.17 g/mol
InChI Key: DSVHVLZINDRYQA-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4R)-2-methylpiperidin-4-ol, also known as 2-methylpiperidinol, is a synthetic organic compound that is widely used in the laboratory and in industrial settings. It is a colorless liquid with a low melting point and a low boiling point. It is soluble in water and has a low vapor pressure. It is widely used as a solvent, and as a reagent for catalytic reactions. Its structure is composed of two carbon atoms, one nitrogen atom, and four hydrogen atoms, and it is a member of the piperidine family.

Mechanism of Action

The mechanism of action of (2R,4R)-(2R,4R)-2-methylpiperidin-4-olridin-4-ol is not well understood. It is believed to act as a proton donor, meaning that it can donate a proton to other molecules, allowing them to form new bonds. It is also believed to act as a Lewis acid, meaning that it can accept electrons from other molecules, allowing them to form new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2R,4R)-(2R,4R)-2-methylpiperidin-4-olridin-4-ol are not well understood. It is believed to be metabolized in the body, but its exact metabolic pathway is not known. It is also believed to be toxic at high concentrations, but its exact toxicity is not known.

Advantages and Limitations for Lab Experiments

The advantages of using (2R,4R)-(2R,4R)-2-methylpiperidin-4-olridin-4-ol in laboratory experiments are that it is relatively inexpensive, it is soluble in water, and it has a low boiling point. The limitations of using (2R,4R)-(2R,4R)-2-methylpiperidin-4-olridin-4-ol in laboratory experiments are that it is toxic at high concentrations and its exact mechanism of action is not well understood.

Future Directions

In order to better understand the mechanism of action of (2R,4R)-(2R,4R)-2-methylpiperidin-4-olridin-4-ol, further research is needed to better understand its biochemical and physiological effects. Additionally, further research is needed to better understand its toxicity at high concentrations and its potential applications in the synthesis of other compounds. Furthermore, research is needed to explore potential new uses for (2R,4R)-(2R,4R)-2-methylpiperidin-4-olridin-4-ol, such as in the synthesis of pharmaceuticals. Finally, research is needed to explore potential new synthesis methods for (2R,4R)-(2R,4R)-2-methylpiperidin-4-olridin-4-ol, such as in the use of alternative catalysts or solvents.

Scientific Research Applications

(2R,4R)-(2R,4R)-2-methylpiperidin-4-olridin-4-ol has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as piperidines and amides. It has also been used as a solvent in the synthesis of other organic compounds. In addition, it has been used as a catalyst in the synthesis of pharmaceuticals, such as antibiotics and anti-inflammatory drugs.

Properties

IUPAC Name

(2R,4R)-2-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5-4-6(8)2-3-7-5/h5-8H,2-4H2,1H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVHVLZINDRYQA-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901293774
Record name 4-Piperidinol, 2-methyl-, (2R-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89451-59-2
Record name 4-Piperidinol, 2-methyl-, (2R-cis)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89451-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinol, 2-methyl-, (2R-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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